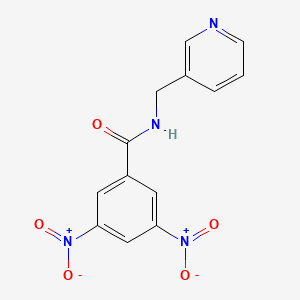

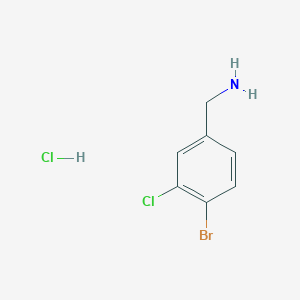

![molecular formula C19H14F2N2O3 B2506231 N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-12-0](/img/structure/B2506231.png)

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and applications, which can be extrapolated to form a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, ester hydrolysis, and amidation reactions. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a multi-step process starting from commercially available precursors, with a total yield of 48.8% . Similarly, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides involved the preparation and evaluation of binding at dopamine receptors, indicating a complex synthesis pathway that is critical for achieving selectivity in biological applications .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as X-ray diffraction, FT-IR, 1H NMR, 13C NMR spectroscopy, and MS . Density functional theory (DFT) calculations have been used to optimize molecular structures and compare them with experimental data, ensuring consistency between theoretical and practical findings . The conformational analysis of solvated compounds has also been performed using semi-empirical quantum mechanical methods, which show good agreement with X-ray structures .

Chemical Reactions Analysis

The chemical reactions involving related compounds often include the formation of amide bonds and the introduction of fluorine atoms into aromatic systems. The presence of the carbonyl group in the amide linker plays a pivotal role in the binding selectivity of compounds targeting dopamine receptors . The reactivity of such compounds can be influenced by the electronic effects of substituents, as well as the steric hindrance provided by the molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of ether and bulky fluorenylidene groups in aromatic polyamides affects their solubility in organic solvents and thermal stability, with glass transition temperatures ranging from 200 to 303°C and significant weight loss recorded above 511°C . The crystal structure analyses reveal different primary aggregation processes, which are determined by the intermolecular interactions present in the solid state . The molecular electrostatic potential and frontier molecular orbitals have also been investigated using DFT, revealing insights into the physicochemical properties of these compounds .

Scientific Research Applications

Toxicity of Organic Fluorophores Used in Molecular Imaging

Fluorophores, including compounds similar in structural complexity to N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, are explored for in vivo cancer diagnosis through optical imaging. This literature review addresses the toxicity concerns associated with fluorophores, highlighting the importance of assessing cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity before clinical application. The review finds that while some fluorophores exhibit considerable toxicity, their usage in molecular imaging is typically at much lower doses than those associated with adverse effects (Alford et al., 2009).

Structure and Dynamics of Fluorophosphate Na-Ion Battery Cathodes

Exploring the potential of fluorophosphate cathodes in sodium-ion batteries, this review addresses limitations in the reversible cycling of theoretical capacity. The study discusses the challenges in achieving full capacity utilization in NaxV2(PO4)2F3 and similar compounds, focusing on the combination of high voltage and reduced sodium diffusivity. This research provides insights into optimizing cathode materials for improved energy storage solutions (Dacek et al., 2016).

Microbial Degradation of Polyfluoroalkyl Chemicals

This review investigates the biodegradability of polyfluoroalkyl chemicals, which are structurally related to the target compound due to their fluorinated components. It emphasizes the environmental persistence of these compounds and their degradation into perfluoroalkyl acids. The study highlights the need for comprehensive environmental and ecotoxicological assessments to understand the fate and impact of these chemicals (Liu & Avendaño, 2013).

properties

IUPAC Name |

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O3/c20-14-8-6-13(7-9-14)12-26-23-10-2-5-17(19(23)25)18(24)22-16-4-1-3-15(21)11-16/h1-11H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAKLVKBBYHWSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

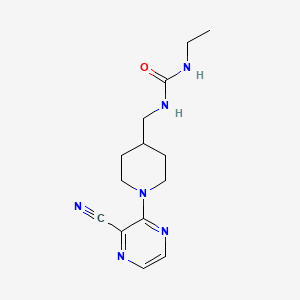

![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)

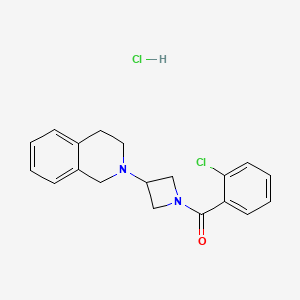

![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)

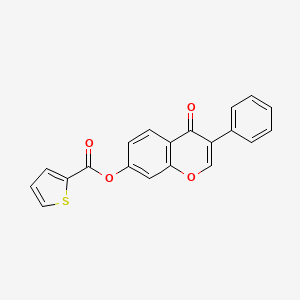

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)